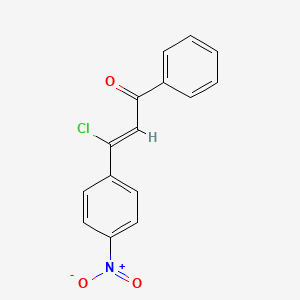
(Z)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one
Overview
Description
(Z)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorine atom and a nitro group on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the reaction involves 4-nitrobenzaldehyde and 3-chloroacetophenone. The reaction is usually conducted in an ethanol solution with sodium hydroxide as the base, and the mixture is stirred at room temperature until the product precipitates out .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, such as controlling temperature, reaction time, and the concentration of reactants and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in (Z)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Major Products:
Reduction: 3-chloro-3-(4-aminophenyl)-1-phenylprop-2-en-1-one.
Substitution: 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: The compound can be used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell walls.
Medicine:
Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory properties by inhibiting enzymes involved in the inflammatory response.
Industry:
Mechanism of Action
The mechanism of action of (Z)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one and its derivatives often involves interaction with biological macromolecules. For instance, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
(E)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
4-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one: A similar compound with the chlorine atom in a different position on the phenyl ring.
3-(4-nitrophenyl)-1-phenylprop-2-en-1-one: A compound without the chlorine atom, which can affect its reactivity and biological activity.
Uniqueness: The presence of both the chlorine and nitro groups in (Z)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one makes it unique in terms of its chemical reactivity and potential biological activities. The combination of these functional groups can lead to a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
(Z)-3-chloro-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-14(10-15(18)12-4-2-1-3-5-12)11-6-8-13(9-7-11)17(19)20/h1-10H/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJMNZRPKCUHDD-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C(/C2=CC=C(C=C2)[N+](=O)[O-])\Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-benzofuran-2-yl)-3-(4-bromophenyl)benzo[f]quinoline](/img/structure/B3828465.png)
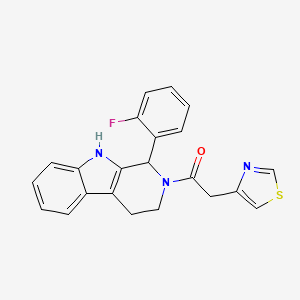
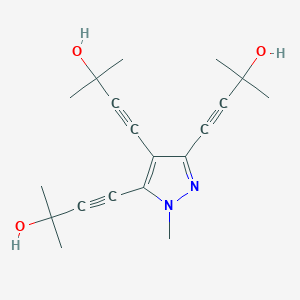

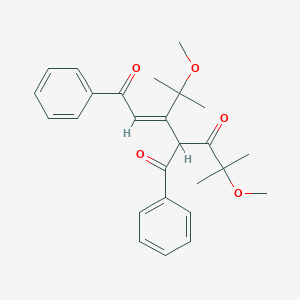
![2-[4-(diethylamino)-2-butyn-1-yl]-4-methoxy-4-methyl-1-phenyl-1,3-pentanedione](/img/structure/B3828507.png)
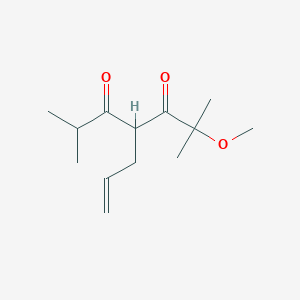
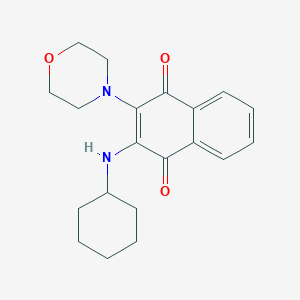
![N-(4-acetylphenyl)-N-[3-(benzylamino)-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B3828519.png)
![{2-[(4-hydroxyphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid)](/img/structure/B3828522.png)
![(2-{[4-(phenyldiazenyl)phenyl]amino}-1,1-ethanediyl)bis(phosphonic acid)](/img/structure/B3828528.png)
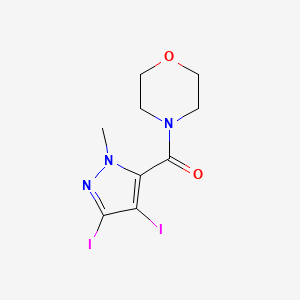
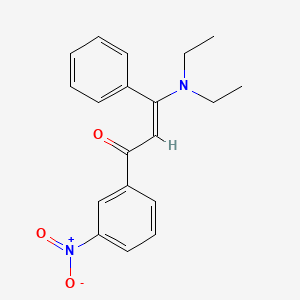
![[1-[(E)-N-acetyloxy-C-(2-phenylethyl)carbonimidoyl]cyclohexyl] acetate](/img/structure/B3828555.png)
